1-(2-Bromo-1-methoxyethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxyethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene typically involves the bromination of 1-(1-methoxyethyl)-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-methoxyethyl)-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 1-(2-Hydroxy-1-methoxyethyl)-3-methylbenzene.
Oxidation: 1-(2-Formyl-1-methoxyethyl)-3-methylbenzene or 1-(2-Carboxy-1-methoxyethyl)-3-methylbenzene.
Reduction: 1-(1-Methoxyethyl)-3-methylbenzene.
Scientific Research Applications
1-(2-Bromo-1-methoxyethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used in the study of enzyme-catalyzed reactions involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-3-methylbenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromo-1-methoxyethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-Bromo-2-(methoxymethyl)benzene: Similar structure but the methoxy group is directly attached to the benzene ring.
2-Bromoanisole: Similar structure but lacks the methoxyethyl group.
Uniqueness
1-(2-Bromo-1-methoxyethyl)-3-methylbenzene is unique due to the presence of both a bromine atom and a methoxyethyl group on the benzene ring
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-4-3-5-9(6-8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
UKGQZFFAWPMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.